molecular formula C₆H₅D₄ClN₂O₂S B143144 Sulfanilamide-d4 CAS No. 77435-46-2

Sulfanilamide-d4

Cat. No.: B143144
CAS No.: 77435-46-2
M. Wt: 176.23 g/mol
InChI Key: FDDDEECHVMSUSB-RHQRLBAQSA-N
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Description

Sulfanilamide-d4 is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a derivative of ergot alkaloids, which are naturally occurring compounds found in fungi.

Chemical Reactions Analysis

Sulfanilamide-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sulfanilamide-d4 has versatile properties that enable its use in various scientific research applications. These include:

    Drug Discovery: this compound is used in the development of new therapeutic agents due to its potential biological activity.

    Molecular Imaging: The compound is utilized in imaging studies to understand molecular interactions and pathways.

    Biomolecular Studies: this compound is employed in studies involving biomolecules to investigate their structure and function

Comparison with Similar Compounds

Sulfanilamide-d4 can be compared with other similar compounds, such as this compound. While both compounds have unique properties, this compound stands out due to its specific applications in drug discovery and molecular imaging .

List of Similar Compounds

  • This compound
  • Other derivatives of ergot alkaloids

Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDEECHVMSUSB-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480507
Record name Ergaseptine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77435-46-2
Record name Ergaseptine-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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